![molecular formula C9H15NOSi B14306620 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one CAS No. 116059-99-5](/img/structure/B14306620.png)
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like benzene or toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions: 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the pyridinone ring.
科学的研究の応用
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one exerts its effects is primarily through its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
- 1-(Trimethylsilyl)-2-pyrrolidinone
- 1-methylpyridin-2(1H)-one
- 2-(Trimethylsilyl)pyridine
Comparison: 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1-(Trimethylsilyl)-2-pyrrolidinone, it has a different ring structure, leading to variations in reactivity and applications.
特性
CAS番号 |
116059-99-5 |
|---|---|
分子式 |
C9H15NOSi |
分子量 |
181.31 g/mol |
IUPAC名 |
1-(trimethylsilylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)8-10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
InChIキー |
PDLHNLAHUWFENE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CN1C=CC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


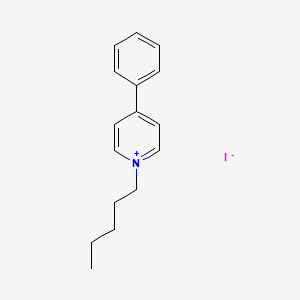
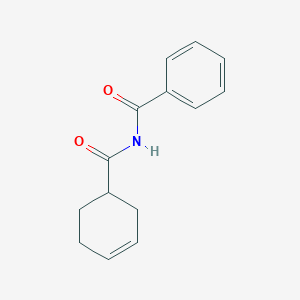
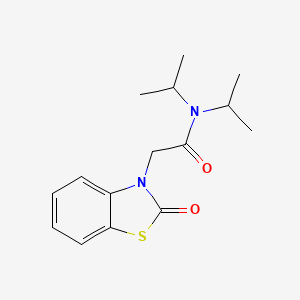
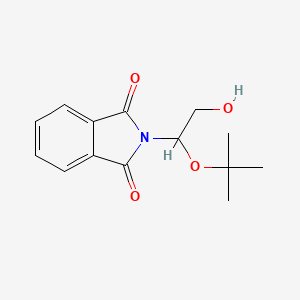

![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
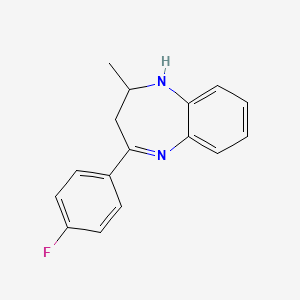
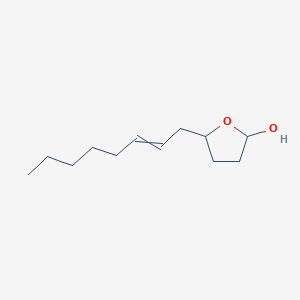
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
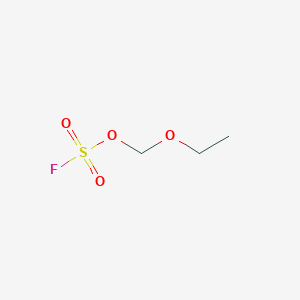

![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
